

Spectroscopic Characterization of (E)-2-Fluorobenzaldehyde Oxime: A Technical Guide

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Compound of Interest

Compound Name: (E)-2-Fluorobenzaldehyde oxime

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Introduction: The Molecular Identity and Significance

(E)-2-Fluorobenzaldehyde oxime (CAS: 451-79-6; Molecular Formula: C₇H₆FNO; Molecular Weight: 139.13 g/mol) is a fluorinated organic compound of significant interest in synthetic and medicinal chemistry.^{[1][2]} The presence of a fluorine atom at the ortho-position of the benzene ring profoundly influences the molecule's electronic properties, stability, and reactivity.^[3] This, combined with the versatile oxime functional group, makes it a valuable precursor for synthesizing nitrogen-containing heterocycles, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals.^{[2][3]} Furthermore, the oxime moiety serves as a robust chemical handle for bioconjugation, enabling applications such as the site-specific radiolabeling of proteins for Positron Emission Tomography (PET) imaging.^{[1][2]}

Given its utility, unambiguous structural and stereochemical confirmation is paramount for any research or development application. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize **(E)-2-Fluorobenzaldehyde oxime**. The narrative is grounded in field-proven insights, explaining not just the data, but the causality behind experimental choices and interpretation, ensuring a self-validating approach to analysis.

Caption: Key ¹H NMR assignments for **(E)-2-Fluorobenzaldehyde oxime**.

Infrared (IR) Spectroscopy: Functional Group Verification

Expertise & Experience: The Rationale for IR Analysis

While NMR provides the detailed atomic framework, IR spectroscopy offers a rapid, cost-effective confirmation of the key functional groups present in the molecule. It is an excellent orthogonal technique to verify the successful conversion of the aldehyde starting material to the oxime product by monitoring the disappearance of the C=O stretch and the appearance of the O-H and C=N stretches.

Trustworthiness: A Self-Validating Protocol for IR Data Acquisition

Experimental Protocol: KBr Pellet Method

- Sample Preparation: Grind 1-2 mg of **(E)-2-Fluorobenzaldehyde oxime** with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Background Correction: A background spectrum of the empty sample compartment should be run prior to sample analysis.

Authoritative Grounding: Data Interpretation

The IR spectrum is interpreted by assigning absorption bands to specific molecular vibrations.

Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity/Shape	Notes
v(O-H)	3000 - 3600	Broad	Characteristic of the hydroxyl group of the oxime, often involved in hydrogen bonding. [3]
v(C-H) aromatic	3000 - 3100	Medium	Aromatic C-H stretching vibrations.
v(C=N)	1615 - 1680	Medium	The imine (C=N) stretch is a key indicator of the oxime group. [1][3]
v(C=C) aromatic	1450 - 1600	Medium-Strong	Benzene ring skeletal vibrations.
v(C-F)	1100 - 1250	Strong	The strong C-F bond gives rise to a prominent absorption band.
v(N-O)	930 - 960	Medium	N-O stretching vibration. [1]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise & Experience: The Rationale for MS Analysis

Mass spectrometry is the definitive technique for confirming the molecular weight of **(E)-2-Fluorobenzaldehyde oxime**. By measuring the mass-to-charge ratio (m/z) of the molecular ion, it provides direct evidence of the compound's elemental composition. Furthermore, using a hard ionization technique like Electron Ionization (EI) induces fragmentation, creating a unique pattern that can serve as a structural fingerprint and support the proposed structure. [4]

Trustworthiness: A Self-Validating Protocol for MS Data Acquisition

Experimental Protocol: Electron Ionization (EI-MS)

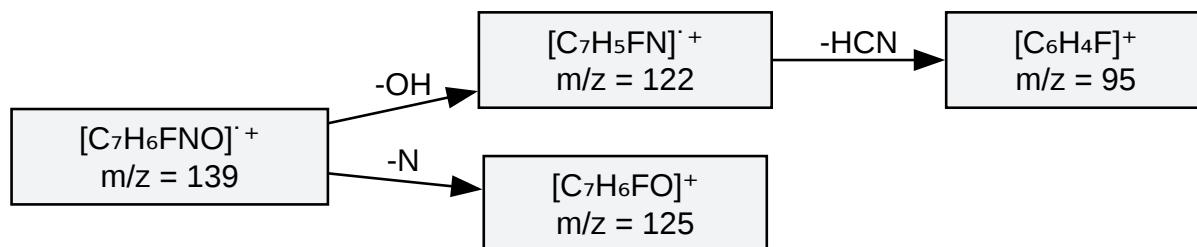
- **Sample Introduction:** Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet or a direct insertion probe.
- **Ionization:** Subject the sample to a beam of high-energy electrons (typically 70 eV) in the ion source. [5]3. **Mass Analysis:** Separate the resulting positively charged ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions to generate the mass spectrum.

Authoritative Grounding: Data Interpretation

The mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

- **Molecular Ion ($[M]^+$):** The primary peak of interest will be the molecular ion peak at $m/z = 139$, corresponding to the molecular weight of C_7H_6FNO . [2][6]* **High-Resolution MS (HRMS):** For ultimate confirmation, HRMS would yield a mass accurate to several decimal places (e.g., calculated exact mass for $[M+H]^+$ is 140.05061), allowing for unambiguous determination of the elemental formula. [6] **Proposed Fragmentation Pathway**

Under EI conditions, the molecular ion can undergo fragmentation to produce smaller, stable ions.



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Caption: Plausible EI-MS fragmentation pathway for the molecule.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of **(E)-2-Fluorobenzaldehyde oxime**. ^1H and ^{13}C NMR confirm the molecular skeleton and, crucially, the (E)-stereochemistry, while ^{19}F NMR validates the fluorinated substitution. IR spectroscopy provides rapid verification of the essential oxime and aromatic functional groups. Finally, mass spectrometry confirms the correct molecular weight and offers fragmentation data consistent with the assigned structure. This integrated spectroscopic approach ensures the identity, purity, and stereochemical integrity of the compound, providing researchers, scientists, and drug development professionals with the trusted data required for its successful application.

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